

3-Aminopropane-1-sulfonamide molecular weight

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Compound of Interest

Compound Name: 3-Aminopropane-1-sulfonamide

Cat. No.: B112968

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An In-Depth Technical Guide to **3-Aminopropane-1-sulfonamide**: Properties, Synthesis, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of **3-Aminopropane-1-sulfonamide**, a molecule of interest to researchers in proteomics, medicinal chemistry, and drug development. The document delineates the fundamental physicochemical properties of the compound, including its precise molecular weight of 138.19 g/mol .^[1] It further explores the established principles of sulfonamide synthesis to propose a viable manufacturing workflow. A significant portion of this guide is dedicated to contextualizing the potential applications of **3-Aminopropane-1-sulfonamide** by examining the broad therapeutic landscape of the sulfonamide class of drugs. To provide a tangible example of the potential of related structures, a case study on the structurally similar compound, Homotaurine (3-Amino-1-propanesulfonic acid), and its role in Alzheimer's disease research is presented. This guide is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of novel sulfonamide-based compounds.

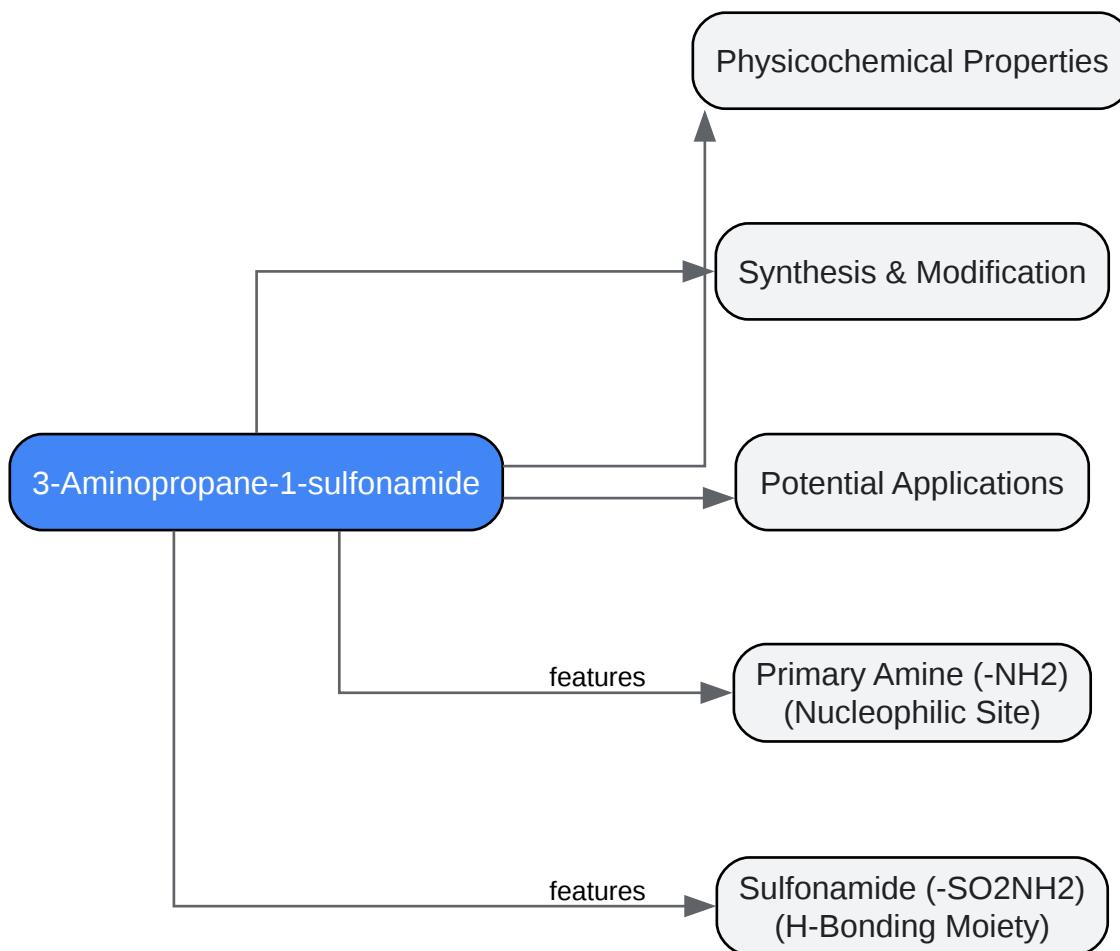
Introduction to the Sulfonamide Moiety and 3-Aminopropane-1-sulfonamide

The Enduring Significance of Sulfonamides in Drug Discovery

The sulfonamide functional group ($-\text{SO}_2\text{NH}_2$) is a cornerstone of modern medicinal chemistry. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[2][3] Their utility, however, extends far beyond their antimicrobial origins. The sulfonamide moiety is a versatile pharmacophore found in drugs with a vast range of biological activities, including antiviral, antidiabetic, anticancer, and diuretic properties.[2][3] This versatility stems from its ability to act as a stable, hydrogen-bonding mimic of other functional groups, notably the carboxylate group, enabling it to interact with a wide array of biological targets such as enzymes and receptors.[2][4]

Structural Overview of 3-Aminopropane-1-sulfonamide

3-Aminopropane-1-sulfonamide (CAS No. 74494-51-2) is a bifunctional organic molecule characterized by a terminal primary amine ($-\text{NH}_2$) and a sulfonamide group, separated by a flexible three-carbon propyl chain. This structure presents two key reactive/interactive sites, making it an intriguing building block for chemical synthesis and a candidate for biological screening. The primary amine offers a nucleophilic site for further chemical modification, while the sulfonamide group provides hydrogen bond donor and acceptor capabilities crucial for molecular recognition at biological targets.

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Caption: Core attributes of **3-Aminopropane-1-sulfonamide**.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, guiding decisions on solvent selection, formulation, and experimental design.

Property	Value	Source
Molecular Formula	C ₃ H ₁₀ N ₂ O ₂ S	[1] [5]
Molecular Weight	138.19 g/mol (138.189 Exact Mass)	[1] [5]
CAS Number	74494-51-2	[5]
Density	1.3 ± 0.1 g/cm ³	[5]
Boiling Point	302.2 ± 44.0 °C at 760 mmHg	[5]
Flash Point	136.6 ± 28.4 °C	[5]
LogP	-1.64	[5]
Appearance	Solid powder (typical for similar compounds)	[6]
Solubility	Expected to be soluble in water and DMSO	[6] [7]

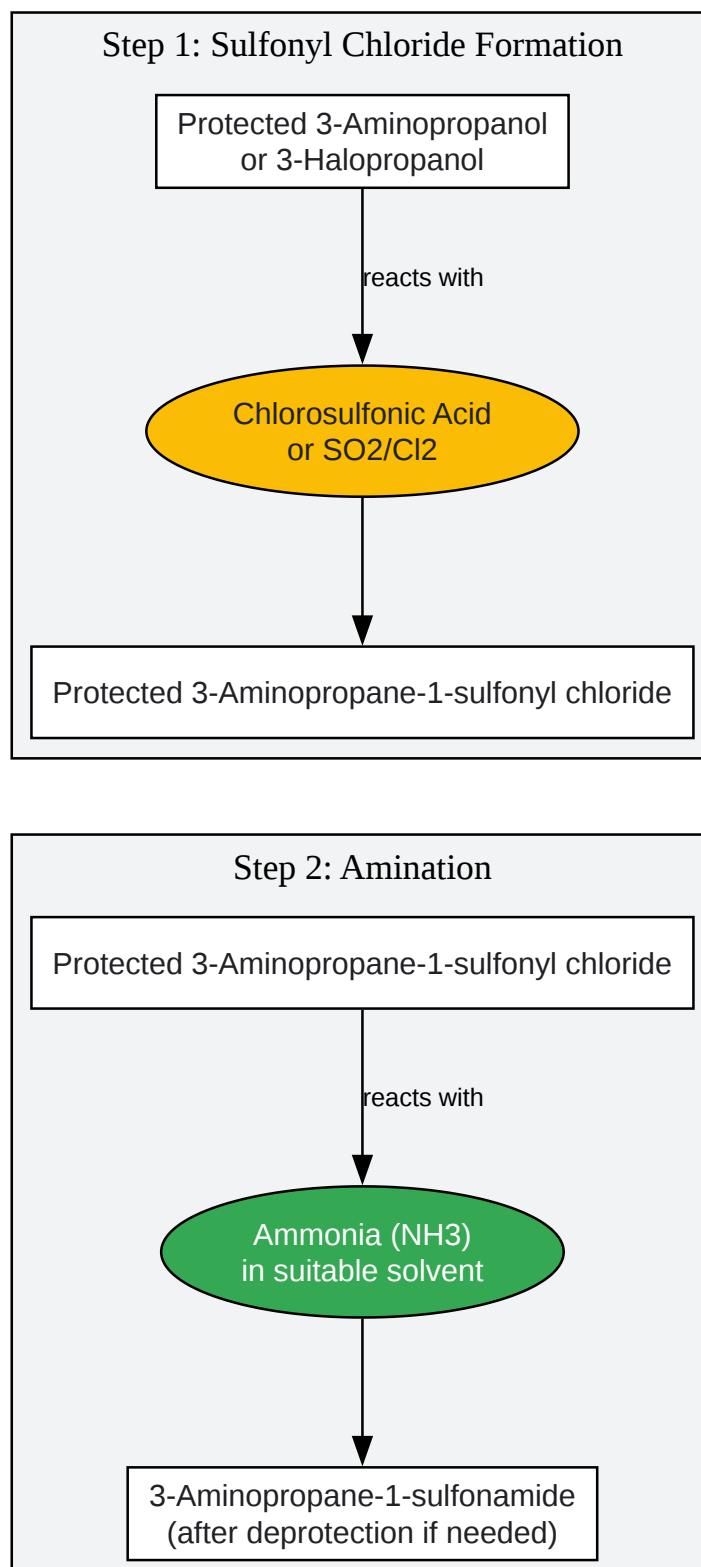
The negative LogP value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water, which is consistent with the presence of both amino and sulfonamide groups capable of hydrogen bonding.

Synthesis and Characterization

While specific, scaled-up synthesis routes for **3-Aminopropane-1-sulfonamide** are not extensively detailed in public literature, a robust synthesis can be proposed based on well-established principles of sulfonamide chemistry.

Proposed Synthesis Workflow

The most common method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. For **3-Aminopropane-1-sulfonamide**, a logical approach involves a two-step process starting from a protected aminopropanol or a related precursor, which is first converted to its sulfonyl chloride derivative and then reacted with ammonia.



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Caption: Proposed two-step synthesis of **3-Aminopropane-1-sulfonamide**.

Experimental Protocol: Physicochemical Characterization

Upon synthesis, rigorous characterization is required to confirm the identity, purity, and properties of the final compound. This protocol outlines a standard workflow for this validation.

Objective: To verify the chemical structure and assess the purity of synthesized **3-Aminopropane-1-sulfonamide**.

Methodologies:

- Purity Assessment via High-Performance Liquid Chromatography (HPLC):
 - Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary and a mobile phase.
 - Procedure:
 1. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or DMSO).^[7]
 2. Use a C18 reverse-phase column.
 3. Employ a gradient elution method with two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
 4. Run a gradient from 5% B to 95% B over 15 minutes.
 5. Monitor the eluent using a UV detector at 210 nm (as the compound lacks a strong chromophore).
 6. Validation: A pure sample should yield a single major peak. Purity is calculated by integrating the area of this peak relative to the total peak area.
- Structural Verification via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

- Causality: MS provides the molecular weight of the compound, while NMR spectroscopy elucidates its exact chemical structure by probing the environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
- Procedure (MS):
 1. Infuse a diluted sample into an electrospray ionization (ESI) mass spectrometer.
 2. Acquire the spectrum in positive ion mode.
 3. Validation: Look for a peak corresponding to the protonated molecule $[M+H]^+$ at m/z 139.19.
- Procedure (NMR):
 1. Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
 2. Acquire ¹H and ¹³C NMR spectra.
 3. Validation: The ¹H NMR spectrum should show distinct signals for the three methylene groups (-CH₂-) and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR should show three distinct carbon signals.

Applications and Therapeutic Landscape

Broad-Spectrum Biological Activity of Sulfonamides

The sulfonamide class is a rich source of therapeutic agents. Their derivatives have been developed as:

- Antimicrobial Agents: Effective against both Gram-positive and some Gram-negative bacteria.[\[4\]](#)
- Anticancer Agents: Often by inhibiting enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.[\[2\]](#)[\[4\]](#)

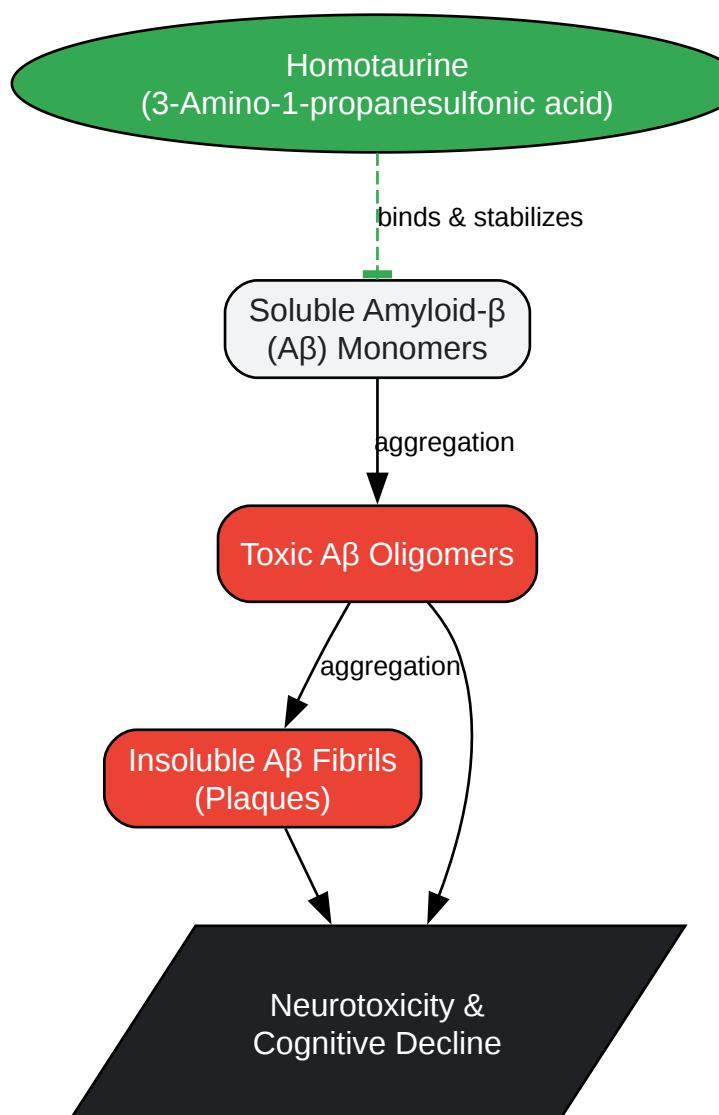
- Antiviral and Antifungal Agents: Demonstrating a wide spectrum of activity against various pathogens.^[3]
- Enzyme Inhibitors: Notably targeting carbonic anhydrase for applications in glaucoma and other conditions.^[4]

Given this history, **3-Aminopropane-1-sulfonamide** serves as a valuable scaffold for combinatorial chemistry efforts aimed at discovering new drugs within these therapeutic areas.

Case Study: Homotaurine (3-Amino-1-propanesulfonic acid) in Alzheimer's Disease

To illustrate the therapeutic potential of a closely related structure, we examine Homotaurine (also known as Tramiprosate), which is 3-Amino-1-propanesulfonic acid.^{[7][8]} This compound differs from our topic molecule only by having a sulfonic acid ($-\text{SO}_3\text{H}$) group instead of a sulfonamide ($-\text{SO}_2\text{NH}_2$).

Homotaurine has been investigated as a therapeutic agent for Alzheimer's disease.^[9] Its mechanism of action is believed to involve the inhibition of the formation of toxic amyloid- β (A β) oligomers and fibrils, which are a pathological hallmark of the disease.^{[6][9]} It is thought to bind to soluble A β peptides, preventing their aggregation into neurotoxic plaques.



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Caption: Mechanism of Homotaurine in preventing Aβ aggregation.

This case study highlights how a small molecule with an amino-propyl-sulfuryl structure can have significant biological effects, providing a strong rationale for investigating derivatives like **3-Aminopropane-1-sulfonamide** for similar or novel therapeutic applications.

Conclusion

3-Aminopropane-1-sulfonamide is a well-defined chemical entity with a molecular weight of 138.19 g/mol [\[1\]](#). Its simple, bifunctional structure makes it an attractive starting point for synthetic chemistry programs. While direct therapeutic applications are not yet established, its

membership in the pharmacologically prolific sulfonamide family suggests significant potential. The proven neuroprotective activity of its close analog, Homotaurine, provides a compelling rationale for its exploration in neurodegenerative disease research and other therapeutic areas where the sulfonamide moiety has demonstrated success. This guide provides the foundational knowledge—from physicochemical properties to synthesis and biological context—necessary for researchers to incorporate this promising molecule into their development pipelines.

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